N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an intriguing chemical entity, belonging to the broad class of organic compounds known for their varied applications in medicinal and synthetic chemistry. It's characterized by its complex structure, combining elements from furo-pyridine and benzodioxine frameworks, making it a subject of interest in scientific research.
Preparation Methods
Synthetic routes and reaction conditions : The synthesis involves multiple steps starting from available intermediates. Key steps include cyclization reactions to form the furo-pyridine ring, followed by the introduction of the benzo[b][1,4]dioxine moiety. Reaction conditions typically involve controlled temperatures and the use of catalysts to guide the reactions towards the desired product. Industrial production methods : Industrial synthesis might involve streamlined processes using high-throughput reactors and optimized conditions to increase yield and reduce costs. Solvent choice, reaction scale, and purification methods play crucial roles in large-scale production.
Chemical Reactions Analysis
Types of reactions it undergoes : This compound can undergo various reactions, including oxidation, reduction, and substitution. Its functional groups like the furo-pyridine and carboxamide allow for diverse reactivity. Common reagents and conditions used : Common reagents include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve nucleophilic reagents. Major products formed from these reactions : Oxidation may yield N-oxides, reduction can lead to reduced forms of the pyridine ring, and substitution reactions often introduce new functional groups into the structure.
Scientific Research Applications
This compound's unique structure lends itself to a range of research applications:
Chemistry
: Used as a building block for synthesizing more complex molecules.
Biology
: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine
: Investigated for possible therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
: Potential use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism involves interaction with specific molecular targets, such as proteins or nucleic acids, disrupting their normal function or enhancing certain biological pathways. Its effects are mediated through the binding to active sites or by altering molecular conformations, which can lead to changes in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds:
Unique features
: Its combination of furo-pyridine and benzodioxine frameworks makes it stand out due to its unique chemical reactivity and biological activity.
Similar compounds
: Compounds like 2,3-dihydrobenzo[b][1,4]dioxine derivatives and other furo-pyridine analogs share some structural similarities but differ in their functional groups and overall bioactivity.
Hope this helps shed light on this fascinating compound!
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(13-2-1-3-14-16(13)25-11-10-23-14)19-6-8-20-7-4-12-5-9-24-15(12)18(20)22/h1-5,7,9H,6,8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXABWLCAZVIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.